![molecular formula C21H14O9 B14361038 Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate CAS No. 93243-75-5](/img/structure/B14361038.png)
Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are widely used in pharmaceutical research. This particular compound features a carbonyl group flanked by two benzofuran moieties, each substituted with an oxo group and an acetate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate typically involves multi-step organic reactions. One common method includes the condensation of 3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with additional functional groups, while reduction can produce hydroxylated benzofurans.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. Benzofuran derivatives have shown promise in inhibiting the growth of various bacteria and fungi .
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Benzofuran derivatives are known for their anti-inflammatory, antioxidant, and anticancer activities .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism by which Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate exerts its effects involves interaction with specific molecular targets. The compound can inhibit enzymes involved in oxidative stress and inflammation pathways. Additionally, its antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of essential metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid: A precursor in the synthesis of Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate.
Benzofuran-2-carboxylic acid: Another benzofuran derivative with similar biological activities.
2-benzofuran-1,3-dione: A compound with a similar core structure but different functional groups.
Uniqueness
This compound is unique due to its dual benzofuran moieties and the presence of both oxo and acetate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
93243-75-5 |
|---|---|
Fórmula molecular |
C21H14O9 |
Peso molecular |
410.3 g/mol |
Nombre IUPAC |
[5-(1-acetyloxy-3-oxo-1H-2-benzofuran-5-carbonyl)-3-oxo-1H-2-benzofuran-1-yl] acetate |
InChI |
InChI=1S/C21H14O9/c1-9(22)27-20-13-5-3-11(7-15(13)18(25)29-20)17(24)12-4-6-14-16(8-12)19(26)30-21(14)28-10(2)23/h3-8,20-21H,1-2H3 |
Clave InChI |
HZYLCGGPBHWADJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C2=C(C=C(C=C2)C(=O)C3=CC4=C(C=C3)C(OC4=O)OC(=O)C)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


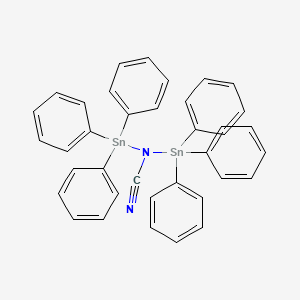
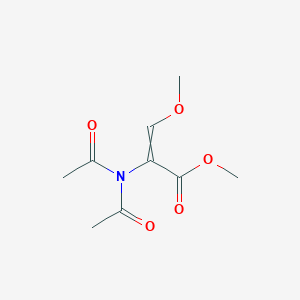
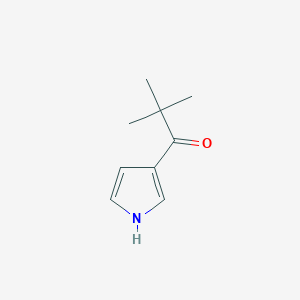
![Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]-](/img/structure/B14360976.png)
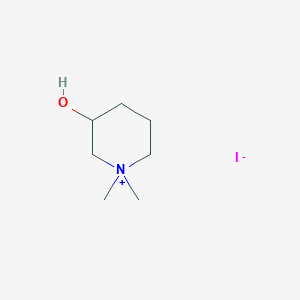
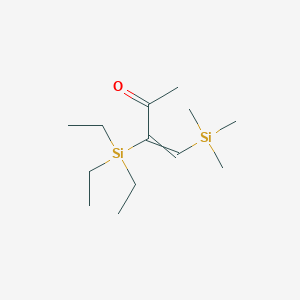
![N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361014.png)
![N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14361015.png)
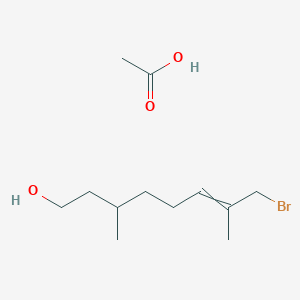
![1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14361025.png)
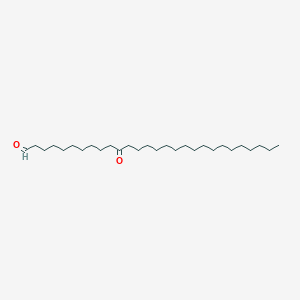
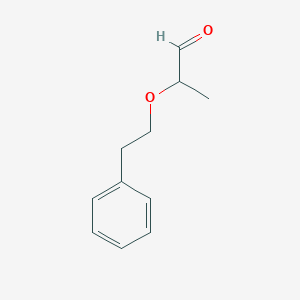
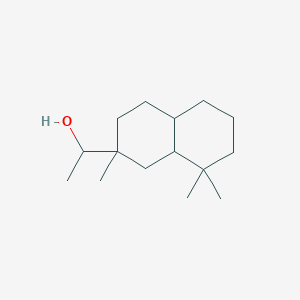
![7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14361048.png)
